- Gold-catalyzed halogenation of aromatics by N-halosuccinimides, Angewandte Chemie, 2010, 49(11), 2028-2032

Cas no 90-11-9 (1-Bromonaphthalene)

1-Bromonaphthalene is een organische verbinding met de chemische formule C₁₀H₇Br. Het is een kleurloze tot lichtgele vloeistof met een kenmerkende aromatische geur. Deze stof wordt veel gebruikt als tussenproduct in organische synthese, met name voor de productie van farmaceutische stoffen, kleurstoffen en andere gespecialiseerde chemicaliën. Dankzij zijn goede oplosbaarheid in organische oplosmiddelen en reactieve broomgroep is 1-bromonaphthalene een waardevol reagens in verschillende chemische reacties, zoals nucleofiele substituties en koppelingsreacties. Het wordt ook toegepast als referentievloeistof voor brekingsindexmetingen vanwege zijn stabiele optische eigenschappen.

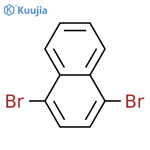

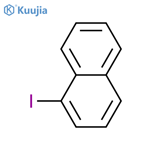

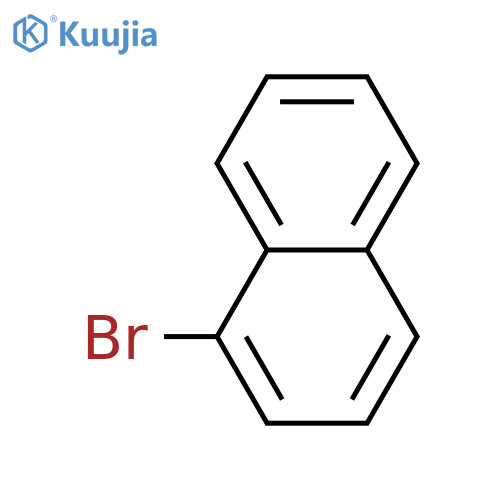

1-Bromonaphthalene structure

Productnaam:1-Bromonaphthalene

1-Bromonaphthalene Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-Bromonaphthalene

- 1-bromo-naphthalen

- 1-Naphthyl bromide

- -Bromonaphthalene

- I-Bromnaphthalin

- Naphthalene,1-bromo-

- α-bromonaphthalene

- A-BROMONAPHTHALENE

- 1-Bromonapthalene

- 1-BreMnaphthalene

- 1-Bromonaphtalene

- 1-naphthtylbromide

- 1-Naphtyl bromide

- '-bromonaphthalene

- alpha-Bromonaphthalene

- 1-Bromonaphthalene (ACI)

- Naphthalen-1-yl bromide

- NSC 6551

- α-Naphthyl bromide

- 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide

- NSC6551

- 1-bromonaphthalen

- Naphthalene, 1-bromo-

- 1-bromo-naphthalene

- 1-BROMONAPHTHALENE [MI]

- .alpha.-Naphthyl bromide

- HY-Y1119

- F9995-1655

- Q21050994

- EINECS 201-965-2

- B0618

- NSC-6551

- AKOS000120011

- CS-0017140

- SB66920

- 1-bromo-naphthaline

- InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7

- STR06472

- doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1

- AI3-02271

- Naphthalene, bromo-

- alpha-Naphthyl bromide

- BRN 1906414

- BBL104373

- bromonapthalene

- .alpha.-Bromonaphthalene

- 1-Bromonaphthalene, for synthesis, 97.0%

- a-Naphthyl bromide

- STL199165

- Bromonaphthalene

- 976Y53P08P

- SCHEMBL69629

- DTXSID30861681

- 27497-51-4

- 1-Bromonaphthalene, 97%

- 1-bromonaphthalene; alpha-bromonaphthalene

- UNII-976Y53P08P

- NS00041095

- MFCD00003868

- 90-11-9

- EN300-19782

- 1-bromonaphthaline

-

- MDL: MFCD00003868

- Inchi: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

- InChI-sleutel: DLKQHBOKULLWDQ-UHFFFAOYSA-N

- LACHT: BrC1C2C(=CC=CC=2)C=CC=1

- BRN: 1906414

Berekende eigenschappen

- Exacte massa: 205.97311g/mol

- Oppervlakte lading: 0

- XLogP3: 4.3

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Aantal draaibare bindingen: 0

- Monoisotopische massa: 205.97311g/mol

- Monoisotopische massa: 205.97311g/mol

- Topologisch pooloppervlak: 0Ų

- Zware atoomtelling: 11

- Complexiteit: 133

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Colorless oily liquid with stronger odor than naphthalene.

- Dichtheid: 1.48 g/mL at 20 °C(lit.)

- Smeltpunt: −2-−1 °C (lit.)

- Kookpunt: 133-134 °C/10 mmHg(lit.)

- Vlampunt: Fahrenheit: 230 ° f

Celsius: 110 ° c - Brekindex: n20/D 1.6570(lit.)

- Oplosbaarheid: H2O: slightly soluble

- Waterverdelingscoëfficiënt: Slightly soluble

- PSA: 0.00000

- LogboekP: 3.60230

- Gevoeligheid: Sensitive to light

- Merck: 1425

- Dampfdruk: 0.0±0.6 mmHg at 25°C

- Oplosbaarheid: Slightly soluble in water, soluble in methanol, diethyl ether, butylamine, acetone, benzene, carbon tetrachloride, tributylamine and other solvents.

1-Bromonaphthalene Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H302,H319

- Waarschuwingsverklaring: P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:2810

- WGK Duitsland:3

- Code gevarencategorie: 22-36

- Veiligheidsinstructies: S26-S36

- FLUKA MERK F CODES:8

- RTECS:QJ1545000

-

Identificatie van gevaarlijk materiaal:

- PackingGroup:III

- TSCA:Yes

- Veiligheidstermijn:6.1(b)

- Gevaarklasse:6.1(b)

- Risicozinnen:R22

- Verpakkingsgroep:III

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromonaphthalene Douanegegevens

- HS-CODE:29036990

- Douanegegevens:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromonaphthalene Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| abcr | AB109174-50 g |

1-Bromonaphthalene, 97%; . |

90-11-9 | 97% | 50 g |

€17.10 | 2023-07-20 | |

| Key Organics Ltd | STR06472-10MG |

1-Bromonaphthalene |

90-11-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005042-25g |

1-Bromonaphthalene |

90-11-9 | 97% | 25g |

¥29 | 2024-05-21 | |

| Apollo Scientific | OR14767-250g |

1-Bromonaphthalene |

90-11-9 | 96% | 250g |

£30.00 | 2025-02-19 | |

| Apollo Scientific | OR14767-1Kg |

1-Bromonaphthalene |

90-11-9 | 96% | 1kg |

£57.00 | 2025-03-06 | |

| Chemenu | CM140899-500g |

1-bromonaphthalene |

90-11-9 | 97% | 500g |

$*** | 2023-05-29 | |

| Life Chemicals | F9995-1655-10g |

1-Bromonaphthalene |

90-11-9 | 95%+ | 10g |

$84.0 | 2023-09-05 | |

| TRC | B685900-25 g |

1-Bromonapthalene |

90-11-9 | 25g |

$ 60.00 | 2022-01-10 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-250g |

1-Bromonaphthalene, 97% |

90-11-9 | 97% | 250g |

¥790.00 | 2023-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-50g |

1-Bromonaphthalene, 97% |

90-11-9 | 97% | 50g |

¥429.00 | 2023-02-09 |

1-Bromonaphthalene Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ; 16 h, 80 °C

Referentie

- Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide, Catalysis Letters, 2012, 142(3), 378-383

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 23 h, 70 °C

Referentie

- Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent, Chemical Communications (Cambridge, 2004, (22), 2536-2537

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 24 h, 20 °C

Referentie

- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) , Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referentie

- Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic Compounds, Industrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referentie

- A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic bromination, Tetrahedron Letters, 2013, 54(9), 1063-1066

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Lead tetraacetate , Magnesium oxide , Lithium bromide

Referentie

Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation

,

Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,

1998,

47(7),

1353-1355

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid

Referentie

- Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride system, Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-43

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide , Oxygen Solvents: Dimethylformamide ; 4 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referentie

- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Iron Solvents: Ethanol ; 2 h, rt

Referentie

- A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and Polyhalomethanes, Advanced Synthesis & Catalysis, 2021, 363(4), 1007-1013

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Potassium bromide Catalysts: Mil 88 ; 25 min, 25 °C

Referentie

- Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalyst, Journal of Molecular Structure, 2023, 1285,

Synthetic Routes 14

Reactievoorwaarden

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C

1.3 Reagents: Water ; rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C

1.3 Reagents: Water ; rt

Referentie

- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 14 h, 80 °C

Referentie

- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol , Water ; 2 - 6 h, reflux

Referentie

- The conversion of phenols to the corresponding aryl halides under mild conditions, Synthesis, 2005, (4), 547-550

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referentie

- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Alumina , Copper bromide (CuBr2) Solvents: Carbon tetrachloride

Referentie

- Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Synthetic Routes 19

1-Bromonaphthalene Raw materials

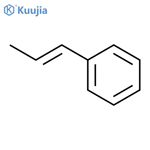

- [(E)-prop-1-enyl]benzene

- Naphthalene-1-boronic Acid Pinacol Ester

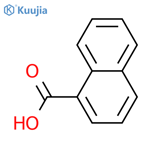

- 1-Naphthoic acid

- 1-Naphthylboronic acid

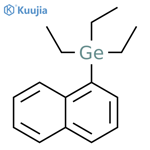

- Triethyl-1-naphthalenylgermane

- 1-Iodonaphthalene

1-Bromonaphthalene Preparation Products

1-Bromonaphthalene Leveranciers

Suzhou Senfeida Chemical Co., Ltd

Goudlid

(CAS:90-11-9)1-Bromonaphthalene

Ordernummer:sfd11404

Voorraadstatus:in Stock

Hoeveelheid:200kg

Zuiverheid:99.9%

Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:35

Prijs ($):discuss personally

Henan Dongyan Pharmaceutical Co., Ltd

Goudlid

(CAS:90-11-9)1-Bromonaphthalene

Ordernummer:DY062

Voorraadstatus:in Stock

Hoeveelheid:100kg;t

Zuiverheid:98%

Prijsinformatie laatst bijgewerkt:Wednesday, 21 May 2025 11:34

Prijs ($):discuss personally

1-Bromonaphthalene Gerelateerde literatuur

-

Maria A. Lebedeva,Thomas W. Chamberlain,Alice Thomas,Bradley E. Thomas,Craig T. Stoppiello,Evgeniya Volkova,Mikhail Suyetin,Andrei N. Khlobystov Nanoscale 2016 8 11727

-

Merja J. Poropudas,J. Mikko Rautiainen,Raija Oilunkaniemi,Risto S. Laitinen Dalton Trans. 2016 45 17206

-

Xiaojin Wu,Jianrong (Steve) Zhou Chem. Commun. 2013 49 11035

-

Maria Emilia Pacheco,Liliana Bruzzone Anal. Methods 2013 5 6908

-

Takanori Matsuda,Souta Oyama Org. Biomol. Chem. 2020 18 3679

90-11-9 (1-Bromonaphthalene) Gerelateerde producten

- 54582-43-3(Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene, 12-bromo-)

- 54961-70-5(Naphthalene, 4-bromo-1,2-dimethyl-)

- 524930-60-7(Benzo[xyz]heptaphene, 6,9-dibromo-)

- 50637-99-5(6-bromonaphthalene-2-thiol)

- 52238-55-8(Naphthalene, 1,2,5,6-tetrabromo-)

- 52692-38-3(Naphthalene, 1-bromo-4,5-difluoro-)

- 408342-07-4(Tetrabenzo[de,hi,op,st]pentacene, 6,15-dibromo-2,11-diphenyl-)

- 50638-05-6(1-Naphthalenethiol, 5-bromo-)

- 522616-11-1(9,9'-Bianthracene, 10-bromo-10'-phenyl-)

- 614735-03-4(Anthracene, 9-bromo-10-[1,1':4',1''-terphenyl]-3-yl-)

Aanbevolen leveranciers

atkchemica

(CAS:90-11-9)1-Bromonaphthalene

Zuiverheid:95%+

Hoeveelheid:1g/5g/10g/100g

Prijs ($):Onderzoek

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-11-9)1-Bromonaphthalene

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek